Isoquinoline-5-sulfonyl chloride hydrochloride
Overview
Description
Isoquinoline-5-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C9H7Cl2NO2S. It is a white crystalline solid that is soluble in water and commonly used as a pharmaceutical intermediate for the synthesis of biologically active compounds .
Mechanism of Action
Target of Action
Isoquinoline-5-sulfonyl Chloride Hydrochloride is an Isoquinoline sulfonamide . It primarily targets mammalian protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction.
Mode of Action
This compound acts as an inhibitor of mammalian protein kinases . It achieves this by competitively binding to ATP , the molecule that protein kinases usually interact with to carry out phosphorylation. By binding to ATP’s usual site on the protein kinase, this compound prevents the kinase from interacting with ATP and carrying out its normal function.
Biochemical Analysis
Biochemical Properties
Isoquinoline-5-sulfonyl chloride hydrochloride is known to act as an inhibitor of mammalian protein kinases by competitively binding to ATP . This suggests that it interacts with enzymes such as protein kinases, and the nature of these interactions is competitive .
Cellular Effects
Given its role as a protein kinase inhibitor, it can be inferred that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive binding to ATP, thereby inhibiting the activity of protein kinases . This could lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Given its role as a protein kinase inhibitor, it may interact with enzymes and cofactors in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isoquinoline-5-sulfonyl chloride hydrochloride typically involves the reaction of isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide. The reaction is carried out by heating the mixture to 70-80°C, followed by cooling to below 55°C. An aprotic solvent is then added for washing, and the product is filtered and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production process is optimized to improve safety, reduce the usage of thionyl chloride, minimize environmental pollution, and enhance product purity. The process involves similar steps as the laboratory synthesis but on a larger scale with more stringent control over reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: It can hydrolyze in the presence of water to form isoquinoline-5-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Solvents: Aprotic solvents like dichloromethane and ethyl acetate are often used.
Conditions: Reactions are typically carried out at controlled temperatures to ensure high yields and purity.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Isoquinoline-5-sulfonic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
Isoquinoline-5-sulfonyl chloride hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: It is used in the synthesis of compounds that can modulate biological pathways.
Industry: It is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Isoquinoline-5-sulfonic acid
- Isoquinoline-5-sulfonyl chloride
- Fasudil hydrochloride
Uniqueness
Isoquinoline-5-sulfonyl chloride hydrochloride is unique due to its dual functionality as both a sulfonyl chloride and a hydrochloride salt. This dual functionality enhances its reactivity and solubility, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
isoquinoline-5-sulfonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNTWHQJJVIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519255 | |
Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105627-79-0 | |
Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-5-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Isoquinoline-5-sulfonyl chloride hydrochloride in Fasudil hydrochloride synthesis?
A1: this compound serves as a crucial intermediate in the synthesis of Fasudil hydrochloride. [, ] Both research papers describe a reaction where it acts as an electrophile, reacting with Homopiperazine to form the final Fasudil hydrochloride molecule. [, ] The reaction involves the nucleophilic attack of the amine group in Homopiperazine on the electrophilic sulfonyl chloride group of this compound, resulting in the formation of a sulfonamide bond.
Q2: Are there alternative synthesis methods for Fasudil hydrochloride that avoid using this compound?
A2: The provided research articles specifically focus on utilizing this compound as a key intermediate. [, ] While alternative synthesis pathways might exist, further research is needed to explore and evaluate their feasibility and efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.